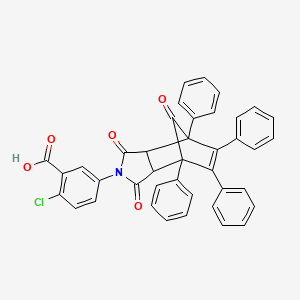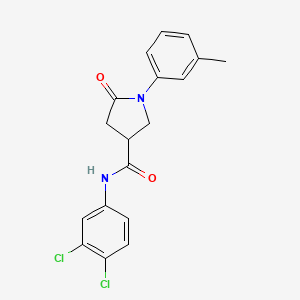![molecular formula C23H17Cl2N3O3 B11518035 N'-[(3Z)-1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-methoxybenzohydrazide](/img/structure/B11518035.png)
N'-[(3Z)-1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-methoxybenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(3Z)-1-[(2,6-DICHLOROPHENYL)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-METHOXYBENZOHYDRAZIDE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, is characterized by the presence of a 2,6-dichlorophenyl group, an indole core, and a methoxybenzohydrazide moiety, which contribute to its unique chemical properties and biological activities.
Preparation Methods
The synthesis of N’-[(3Z)-1-[(2,6-DICHLOROPHENYL)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-METHOXYBENZOHYDRAZIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 2,6-dichlorobenzyl chloride with indole-2,3-dione under basic conditions to form the intermediate 1-[(2,6-dichlorophenyl)methyl]-2-oxo-2,3-dihydro-1H-indole-3-carbaldehyde. This intermediate is then reacted with 2-methoxybenzohydrazide in the presence of a suitable catalyst to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
N’-[(3Z)-1-[(2,6-DICHLOROPHENYL)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-METHOXYBENZOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, resulting in the formation of alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, allowing for the introduction of various substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Due to its biological activities, it is being investigated as a potential therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N’-[(3Z)-1-[(2,6-DICHLOROPHENYL)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-METHOXYBENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound is known to bind to multiple receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
N’-[(3Z)-1-[(2,6-DICHLOROPHENYL)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-METHOXYBENZOHYDRAZIDE can be compared with other indole derivatives, such as:
1-(2,6-Dichlorophenyl)indolin-2-one: This compound shares the indole core and the 2,6-dichlorophenyl group but lacks the methoxybenzohydrazide moiety.
Butoconazole nitrate: Another indole derivative with antifungal properties, but with a different substitution pattern.
Cdk/Crk Inhibitor: A compound with a similar indole core but different substituents, used as a kinase inhibitor.
The uniqueness of N’-[(3Z)-1-[(2,6-DICHLOROPHENYL)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-METHOXYBENZOHYDRAZIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H17Cl2N3O3 |
|---|---|
Molecular Weight |
454.3 g/mol |
IUPAC Name |
N-[1-[(2,6-dichlorophenyl)methyl]-2-hydroxyindol-3-yl]imino-2-methoxybenzamide |
InChI |
InChI=1S/C23H17Cl2N3O3/c1-31-20-12-5-3-8-15(20)22(29)27-26-21-14-7-2-4-11-19(14)28(23(21)30)13-16-17(24)9-6-10-18(16)25/h2-12,30H,13H2,1H3 |
InChI Key |
QHOWWWJOGNNPQR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N=NC2=C(N(C3=CC=CC=C32)CC4=C(C=CC=C4Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Amino-9A,11A-dimethyl-1H,2H,3H,3AH,3BH,4H,6H,7H,8H,9H,9AH,9BH,10H,11H,11AH-cyclopenta[A]phenanthren-7-OL](/img/structure/B11517954.png)
![(3-bromophenyl)[5-(4-fluorophenyl)-5-hydroxy-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B11517957.png)

![2-[(2-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl)sulfanyl]-3-phenylquinazolin-4(3H)-one](/img/structure/B11517976.png)
![ethyl 1-chloro-4-(4-chlorophenyl)-2-[(2-nitrophenyl)sulfanyl]-2,3,3a,4,5,9b-hexahydro-1H-cyclopenta[c]quinoline-8-carboxylate](/img/structure/B11517979.png)
![N-[(1E)-3-[(4-methylphenyl)amino]-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl]thiophene-3-carboxamide](/img/structure/B11517985.png)

![methyl 3-(2,4-dioxo-3,4-dihydropyrimido[4,5-b]quinolin-10(2H)-yl)benzoate](/img/structure/B11517989.png)
![7-(3-methoxyphenyl)-8-(4-methoxyphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11517992.png)
![3,4,5-triethoxy-N-[2-(4-ethoxyphenyl)-2H-benzotriazol-5-yl]benzamide](/img/structure/B11518000.png)
![2-Nonyl-6-(2-nonyl-4-oxobenzo[d]1,3-oxazin-6-yl)benzo[d]1,3-oxazin-4-one](/img/structure/B11518001.png)
![4-[5-(2,4-Dichlorophenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B11518005.png)
![N-[(2Z)-3-benzyl-4-(4-fluorophenyl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B11518010.png)
![N-(4-bromophenyl)-3-chloro-5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11518015.png)
